molecular formula C18H17ClN4O4S B14089032 (5E)-5-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-dihydropyrazole-3-carboxamide

(5E)-5-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-dihydropyrazole-3-carboxamide

Cat. No.: B14089032
M. Wt: 420.9 g/mol
InChI Key: OATDPCNSANACJZ-UHFFFAOYSA-N
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Description

(5E)-5-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-dihydropyrazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chloro-substituted cyclohexadienone moiety, a sulfamoylphenyl group, and a dihydropyrazole carboxamide core. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-dihydropyrazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the cyclohexadienone moiety: This can be achieved through the chlorination of a suitable cyclohexadienone precursor under controlled conditions.

    Attachment of the sulfamoylphenyl group: This step involves the reaction of a sulfamoylphenyl derivative with an appropriate electrophile to form the desired intermediate.

    Construction of the dihydropyrazole core: This is typically done through a cyclization reaction involving a hydrazine derivative and a suitable carbonyl compound.

    Final coupling: The final step involves coupling the intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, automated synthesis, and high-throughput screening to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-dihydropyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe for studying biological processes involving its molecular targets.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific pathways.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (5E)-5-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-dihydropyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)-N-[2-(4-aminophenyl)ethyl]-1,2-dihydropyrazole-3-carboxamide
  • (5E)-5-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)-N-[2-(4-methylphenyl)ethyl]-1,2-dihydropyrazole-3-carboxamide

Uniqueness

The uniqueness of (5E)-5-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-dihydropyrazole-3-carboxamide lies in its specific functional groups and molecular structure, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H17ClN4O4S

Molecular Weight

420.9 g/mol

IUPAC Name

3-(5-chloro-2-hydroxyphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H17ClN4O4S/c19-12-3-6-17(24)14(9-12)15-10-16(23-22-15)18(25)21-8-7-11-1-4-13(5-2-11)28(20,26)27/h1-6,9-10,24H,7-8H2,(H,21,25)(H,22,23)(H2,20,26,27)

InChI Key

OATDPCNSANACJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C2=CC(=NN2)C3=C(C=CC(=C3)Cl)O)S(=O)(=O)N

Origin of Product

United States

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